The compound is derived from itraconazole through a synthetic process that involves the introduction of deuterium atoms into its molecular structure. This modification is significant for research purposes, particularly in studies involving drug metabolism and pharmacokinetics.
The synthesis of itraconazole-d5 typically follows a multi-step process similar to that of standard itraconazole but incorporates deuterated reagents to achieve the desired isotopic labeling. Various methods have been reported, including:
For example, one method involves mixing sodium hydroxide, toluene, and hydroxylic species with hydrazine hydrate while maintaining a temperature of 110 °C for several hours to yield crude itraconazole with high purity and yield .
The molecular structure of itraconazole-d5 includes multiple functional groups characteristic of triazole antifungals, such as a triazole ring and an azole moiety. The incorporation of deuterium alters certain hydrogen atoms in the molecule, enhancing its stability and modifying its interaction with biological systems.
The structural formula can be represented as follows:
This representation highlights the substitution of five hydrogen atoms with deuterium atoms in the original itraconazole structure .
Itraconazole-d5 participates in various chemical reactions similar to those of its parent compound. Key reactions include:
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to study these reactions and track metabolic pathways involving itraconazole-d5 .
Itraconazole-d5 exerts its antifungal effects primarily through inhibition of lanosterol 14α-demethylase, an enzyme critical for converting lanosterol to ergosterol. This inhibition disrupts fungal cell membrane formation, leading to increased membrane permeability and ultimately cell death.
Studies have demonstrated that itraconazole significantly decreases ergosterol levels in fungal cells, thereby impairing their growth and replication capabilities .
Relevant data regarding its solubility and stability are crucial for formulation development and storage considerations .
Itraconazole-d5 is primarily utilized in research settings for:
Through these applications, itraconazole-d5 plays a vital role in advancing our understanding of antifungal therapies and drug metabolism .
Deuterium labeling, the strategic replacement of hydrogen atoms with deuterium (²H) isotopes, has become indispensable in modern drug development. This modification creates chemically identical analogues with enhanced metabolic stability and negligible pharmacokinetic alterations. Deuterated compounds serve as critical internal standards in quantitative mass spectrometry due to their near-identical chromatographic behavior to unlabeled analytes while providing distinct mass spectral signatures. This enables precise correction for analyte loss during sample preparation and ionization variability in complex biological matrices [1] [3]. The application of deuterated standards has revolutionized bioanalytical method validation, particularly for compounds like itraconazole that exhibit complex metabolism and protein binding characteristics [2].
Table 1: Fundamental Properties of Deuterium-Labeled Standards
Property | Impact on Analytical Performance | Technical Advantage |
---|---|---|
Mass Shift | Distinguishable MRM transitions | Eliminates endogenous interference |
Chemical Similarity | Co-elution with native compound | Accurate retention time alignment |
Metabolic Stability | Reduced degradation during processing | Enhanced recovery precision |
Itraconazole (C₃₅H₃₈Cl₂N₈O₄) exemplifies a structurally complex triazole antifungal with multifaceted pharmacological actions. Its mechanism involves dual targeting: (1) potent inhibition of lanosterol 14α-demethylase (CYP51A1), blocking ergosterol biosynthesis essential for fungal membrane integrity, and (2) antagonism of the Hedgehog (Hh) signaling pathway (IC₅₀ ≈ 800 nM) through disruption of Smoothened receptor function [1] [4]. The molecule contains four chiral centers and a triazole moiety that coordinates the iron atom in fungal CYP450 enzymes. Its lipophilic nature (logP ≈ 5.66) contributes to extensive tissue distribution, with skin concentrations reaching 3-10 times plasma levels [8]. These pharmacological properties necessitate precise quantification during drug development and therapeutic monitoring.
Itraconazole-d5 (C₃₅H₃₃D₅Cl₂N₈O₄; MW 710.66 g/mol) preserves the core structure while incorporating five deuterium atoms at metabolically stable positions. This isotopic modification creates a mass shift sufficient for selective detection via tandem mass spectrometry (707.6 → 392.1 m/z for native vs. 710.6 → 397.1 m/z for deuterated) without altering protein binding affinity or chromatographic behavior [1] [3]. The deuterium placement specifically avoids the triazole pharmacophore, maintaining identical biochemical interactions with target enzymes.
Table 2: Structural and Functional Comparison of Itraconazole Variants
Characteristic | Itraconazole | Itraconazole-d5 |
---|---|---|
Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | C₃₅H₃₃D₅Cl₂N₈O₄ |
Molecular Weight | 705.64 g/mol | 710.66 g/mol |
Key Pharmacophores | Triazole ring (CYP450 binding) | Identical active site |
Deuterium Positions | None | Five stable sites |
Bioactivity Profile | Antifungal, anti-Hh signaling | Identical pharmacological activity |
The development of itraconazole-d5 addresses critical bioanalytical challenges in quantifying itraconazole and its active metabolite hydroxy-itraconazole. As a potent CYP3A4 inhibitor, itraconazole exhibits significant drug-drug interactions, necessitating precise pharmacokinetic monitoring during co-administration with victim drugs [2] [6]. Conventional UV detection lacks sensitivity for therapeutic drug monitoring, while immunoassays suffer from cross-reactivity with metabolites. Itraconazole-d5 overcomes these limitations by enabling isotope dilution mass spectrometry, the gold standard for specificity in complex matrices.
In validated LC-MS/MS methods, itraconazole-d5 corrects for multiple analytical variables:
A recent clinical study (NCT04035187) demonstrated the analytical superiority of itraconazole-d5–based quantification, achieving an LLOQ of 1 ng/mL for both itraconazole and hydroxy-itraconazole in human plasma. The method employed protein precipitation with 0.5% formic acid in acetonitrile, followed by UPLC separation on a C18 column (50 mm × 2.1 mm) with a 4-minute gradient. The deuterated internal standard reduced inter-run variability to <6.5% across 672 clinical samples, enabling reliable quantification up to 72 hours post-dose [3]. Crucially, the method demonstrated <2.5% carryover despite itraconazole's known adsorption tendencies, attributable to the optimized strong needle wash protocol validated using itraconazole-d5.
Table 3: Performance Metrics of Itraconazole-d5 in Clinical LC-MS/MS Method Validation
Validation Parameter | Itraconazole-d5 Performance | Acceptance Criteria |
---|---|---|
Lower Limit of Quantitation | 1 ng/mL | Signal-to-noise > 20:1 |
Linearity Range | 1-250 ng/mL (r² > 0.998) | r² ≥ 0.990 |
Intra-day Precision (CV%) | 2.1-4.8% | ≤15% |
Inter-day Precision (CV%) | 3.3-6.5% | ≤15% |
Incurred Sample Reanalysis | 94.6% within ±20% | ≥67% concordance |
The unique halogen isotopic signature of itraconazole (³⁷Cl) provides an additional quantification strategy when combined with deuterated internal standards. Monitoring the 709.6 → 394.1 m/z transition (³⁷Cl isotope) alongside the primary transition enables confirmation of analyte identity in complex matrices, reducing false positives from endogenous compounds [3]. This approach, validated using itraconazole-d5, exemplifies how isotopic labeling synergizes with inherent molecular properties to enhance analytical rigor in pharmacokinetic studies.
Comprehensive Compound Index
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1